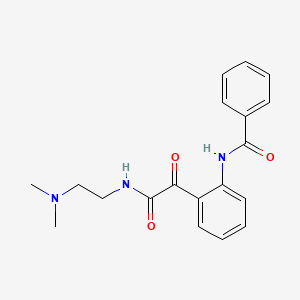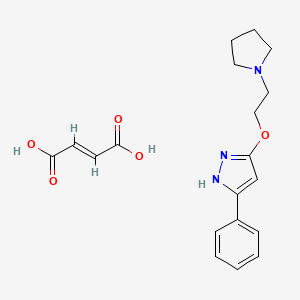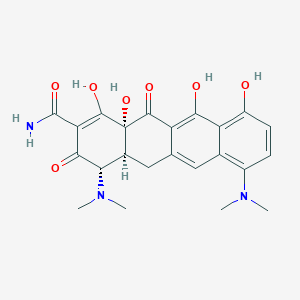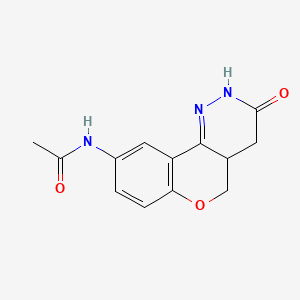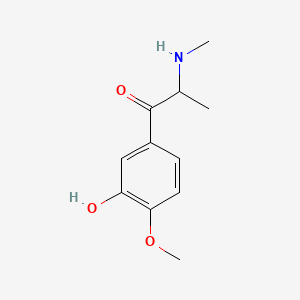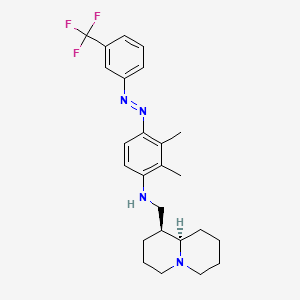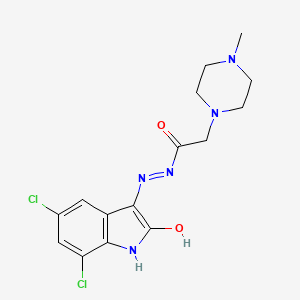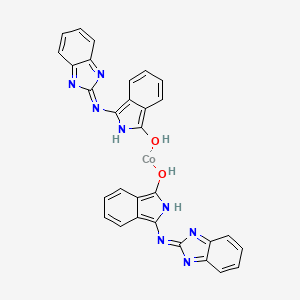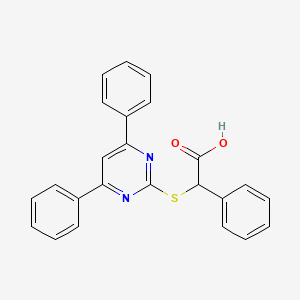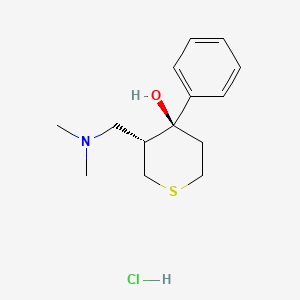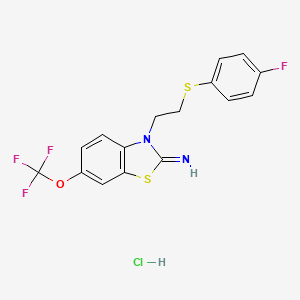
2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is a complex organic compound that features a benzothiazole core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluorophenylthioethyl and trifluoromethoxy groups. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce different aromatic or aliphatic groups .
科学的研究の応用
2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and fluorophenylthioethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with similar fluorophenyl and trifluoromethoxy groups.
3-(4-Bromophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone: Another compound featuring a fluorophenylthioethyl group.
Uniqueness
What sets 2(3H)-Benzothiazolimine, 3-(2-((4-fluorophenyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride apart is its unique combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .
特性
CAS番号 |
130997-56-7 |
|---|---|
分子式 |
C16H13ClF4N2OS2 |
分子量 |
424.9 g/mol |
IUPAC名 |
3-[2-(4-fluorophenyl)sulfanylethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C16H12F4N2OS2.ClH/c17-10-1-4-12(5-2-10)24-8-7-22-13-6-3-11(23-16(18,19)20)9-14(13)25-15(22)21;/h1-6,9,21H,7-8H2;1H |
InChIキー |
ZTDYODLEFWSOCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)SCCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


